3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline
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Overview
Description
3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline can be achieved through a direct reductive amination process. This involves the reaction of 3-chloro-4-fluoroaniline with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is typically carried out in methanol (MeOH) under neutral conditions at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the chloro or fluoro groups with other substituents, while oxidation can convert the amine group to a nitro group or other oxidized forms.
Scientific Research Applications
3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents but lacks the methoxyphenyl group.
4-chloro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a fluoro group.
3-chloro-4-methylphenyl isocyanate: Has a methyl group instead of a fluoro group and an isocyanate functional group
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, can enhance its interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-18-12-4-2-3-10(7-12)9-17-11-5-6-14(16)13(15)8-11/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYKOUUNQQSRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969771 |
Source
|
Record name | 3-Chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-95-5 |
Source
|
Record name | 3-Chloro-4-fluoro-N-[(3-methoxyphenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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